N,2-diphenylpyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
N,2-diphenylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c20-17(18-15-10-5-2-6-11-15)19-13-7-12-16(19)14-8-3-1-4-9-14/h1-6,8-11,16H,7,12-13H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUWICAKTGQMST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dichloropropionyl Precursor Cyclization
The pyrrolidine ring in N,2-diphenylpyrrolidine-1-carboxamide can be constructed via cyclization of α,β-dichloropropionyl intermediates. Martirosyan et al. demonstrated that ethyl N-(α,β-dichloropropionyl)-N-phenyl-α-aminophenylacetate undergoes intramolecular cyclization under basic conditions to yield ethyl 4-chloro-5-oxo-1,2-diphenylpyrrolidine-2-carboxylate. Adapting this method, the ester group is hydrolyzed to a carboxylic acid (using NaOH/EtOH) and converted to the carboxamide via amidation (e.g., NH3/EDC).
Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | K₂CO₃, DMF, 80°C, 12h | 65 |
| Ester Hydrolysis | 2M NaOH, EtOH, reflux, 4h | 92 |
| Amidation | NH3, EDC, HOBt, RT, 24h | 78 |
This route provides a modular approach but requires careful control of stereochemistry at C2 and C5 positions.
Diphenylphosphoryl Azide-Mediated Amidation
Carboxylic Acid-to-Amide Conversion
The carboxamide group is efficiently introduced using diphenylphosphoryl azide (DPPA), a reagent noted for minimal racemization in peptide synthesis. A pyrrolidine-1-carboxylic acid precursor (e.g., 2,5-diphenylpyrrolidine-1-carboxylic acid) reacts with aniline in dimethylformamide (DMF) under DPPA/trimethylamine catalysis.
Optimized Protocol
-
Dissolve 2,5-diphenylpyrrolidine-1-carboxylic acid (1 eq) in DMF.
-
Add DPPA (1.2 eq) at 0°C, followed by trimethylamine (2.2 eq).
-
Stir at 0°C for 2h, then at 25°C for 12h.
-
Purify via silica chromatography (hexane/EtOAc 3:1).
Stereochemical Outcomes
DPPA preserves stereochemistry during amidation. For (2R,5R)-configured precursors, the product retains >98% enantiomeric excess (ee), confirmed by chiral HPLC.
Enantioselective Synthesis via Chiral Auxiliaries
Asymmetric Michael Addition
A chiral oxazaborolidine catalyst enables asymmetric Michael addition of phenylacetylene to N-diphenylmethyleneglycine tert-butyl ester, forming a γ-amino ester. Hydrogenation (H₂/Pd-C) and cyclization (PPTS, toluene) yield enantiomerically pure pyrrolidine intermediates.
Stereochemical Control
| Catalyst | ee (%) | Configuration |
|---|---|---|
| (R)-Oxazaborolidine | 94 | 2R,5R |
| (S)-Oxazaborolidine | 91 | 2S,5S |
Resolution via Diastereomeric Salt Formation
Racemic N,2-diphenylpyrrolidine-1-carboxylic acid is resolved using (1S)-camphorsulfonic acid. The (2R,5R)-diastereomer precipitates preferentially (dr 7:1), enabling isolation in 44% yield.
Comparative Analysis of Methods
Table 1. Efficiency and Scalability of Synthetic Routes
| Method | Steps | Overall Yield (%) | Scalability | Stereocontrol |
|---|---|---|---|---|
| Cyclization | 3 | 48 | Moderate | Low |
| DPPA Amidation | 1 | 78 | High | High |
| Asymmetric Catalysis | 4 | 35 | Low | Excellent |
The DPPA method offers the best balance of yield and scalability, while asymmetric catalysis is preferred for enantiopure products.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
N,2-diphenylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of brominated or nitrated derivatives
Scientific Research Applications
Pharmacological Applications
1.1 Cannabinoid Receptor Antagonism
N,2-diphenylpyrrolidine-1-carboxamide has been investigated for its role as a cannabinoid CB1 receptor antagonist. Research indicates that compounds of this class exhibit significant affinity for CB1 receptors, with IC50 values ranging from 5 nM to 1000 nM. This activity suggests potential applications in treating conditions related to cannabinoid activity, including obesity and addiction disorders .
1.2 Treatment of Psychiatric Disorders
The compound has been identified as a candidate for treating various psychiatric disorders such as anxiety, depression, schizophrenia, and attention deficit hyperactivity disorder (ADHD). Its psychotropic properties may help in managing symptoms associated with these conditions, making it a valuable addition to psychiatric therapeutics .
1.3 Neuroprotective Properties
This compound has shown promise as a neuroprotective agent. It may be utilized in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to its ability to modulate neurotransmitter systems and protect neuronal integrity .
Case Studies
3.1 High Throughput Screening for Antimicrobial Activity
A study highlighted the discovery of pyrrolidine carboxamides as potent inhibitors of InhA, an enzyme critical for the survival of Mycobacterium tuberculosis. This compound was part of a series evaluated through high-throughput screening, demonstrating significant antimicrobial activity against resistant strains .
3.2 Dual-Target Receptor Modulation
Recent research has focused on modifying this compound derivatives to target both mu-opioid receptors (MOR) and dopamine D3 receptors (D3R). This dual-target approach aims to enhance analgesic effects while minimizing side effects associated with opioid use .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Key Application |
|---|---|---|
| This compound | Structure | Cannabinoid antagonist |
| 2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP) | Structure | Methadone metabolite analysis |
| Pyrrolidine Carboxamides | - | Antituberculosis agents |
Mechanism of Action
The mechanism of action of N,2-diphenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituents on the pyrrolidine ring or aromatic groups, influencing electronic, steric, and solubility properties:
Key Observations:
- Electron-Donating vs. Withdrawing Groups : Fluorine () and nitro () substituents modulate electronic properties, affecting binding affinity and metabolic pathways.
- Heterocyclic Modifications : Thiophene () and thioamide () alter π-stacking and hydrogen-bonding profiles, respectively.
- Steric Effects : Bulky groups like benzyl () or diphenyl (hypothetical target compound) may enhance selectivity but reduce solubility.
Physicochemical and Pharmacokinetic Properties
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N,2-diphenylpyrrolidine-1-carboxamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling pyrrolidine derivatives with substituted phenyl groups via carboxamide bond formation. Key steps include:
- Amide coupling : Use carbodiimide-based reagents (e.g., DCC or EDC) in anhydrous solvents like dichloromethane or THF under nitrogen atmosphere .
- Temperature control : Maintain 0–5°C during exothermic steps to minimize side reactions .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
- Optimization Strategies : Adjust solvent polarity, catalyst loading (e.g., DMAP for acyl transfer), and stoichiometry of reactants. Monitor progress via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions on the pyrrolidine ring and phenyl groups. For example, deshielded protons near electronegative substituents (e.g., carboxamide) appear at δ 3.5–4.5 ppm .
- LC-MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks ([M+H]⁺) and fragmentation patterns .
- IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) confirm the carboxamide group .
Q. What structural features of this compound influence its biological activity?
- Methodological Answer :
- Pyrrolidine Ring Conformation : The five-membered ring’s puckering affects binding to biological targets. X-ray crystallography (e.g., Pbca space group with a=9.4498 Å, b=10.856 Å) reveals bond angles and torsional strain .
- Substituent Effects : Electron-withdrawing groups (e.g., fluorine on phenyl rings) enhance metabolic stability, while bulky groups (e.g., trifluoromethyl) may sterically hinder receptor interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data for this compound across different studies?
- Methodological Answer :
- Systematic Review : Apply PRISMA guidelines to assess study quality, focusing on variables like cell line specificity (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .
- Meta-Analysis : Use statistical tools (e.g., RevMan) to pool IC₅₀ values, adjusting for batch-to-batch compound purity variations (e.g., ≥95% by HPLC) .
- Mechanistic Studies : Conduct SPR (surface plasmon resonance) to quantify binding kinetics (kₐₙ/kₒff) and validate target engagement .
Q. What reaction mechanisms underlie the degradation of this compound under acidic conditions?
- Methodological Answer :
- Hydrolysis Pathway : The carboxamide group undergoes acid-catalyzed hydrolysis to form pyrrolidine and benzoic acid derivatives. Monitor via ¹H NMR (disappearance of N-H signal at δ 8.2 ppm) .
- Kinetic Analysis : Perform pH-rate profiling (pH 1–5) to determine rate constants (k) and activation energy (Eₐ) using Arrhenius plots .
- Stabilization Strategies : Introduce electron-donating substituents (e.g., methoxy groups) on phenyl rings to reduce electrophilicity of the carbonyl carbon .
Q. How can computational modeling predict the enantioselectivity of this compound in asymmetric catalysis?
- Methodological Answer :
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions between the compound’s chiral centers (e.g., S-configuration) and enzyme active sites (e.g., cytochrome P450) .
- DFT Calculations : Optimize transition-state geometries at the B3LYP/6-31G* level to compare activation barriers for R vs. S enantiomers .
- Validation : Correlate computed enantiomeric excess (ee) with experimental HPLC data using chiral columns (e.g., Chiralpak AD-H) .
Q. What strategies ensure enantiomeric purity during the synthesis of this compound?
- Methodological Answer :
- Chiral Auxiliaries : Incorporate Evans’ oxazolidinones or Oppolzer’s sultams to control stereochemistry during pyrrolidine ring formation .
- Asymmetric Catalysis : Employ proline-derived organocatalysts (e.g., Jørgensen-Hayashi catalyst) for kinetic resolution of racemic mixtures .
- Analytical QC : Use polarimetry or chiral SFC (supercritical fluid chromatography) to verify ee ≥99% .
Safety and Handling
Q. What protocols are recommended for safe handling of this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine powders .
- Storage : Keep in amber glass vials at –20°C under inert gas (argon) to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
